molecular formula C9H15NO2 B2710131 N-(3-Methyloxan-4-yl)prop-2-enamide CAS No. 1697450-00-2

N-(3-Methyloxan-4-yl)prop-2-enamide

Cat. No.: B2710131
CAS No.: 1697450-00-2
M. Wt: 169.224
InChI Key: UIEDGDYPEYVHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methyloxan-4-yl)prop-2-enamide is an organic compound with a unique structure that includes an oxane ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methyloxan-4-yl)prop-2-enamide typically involves the reaction of 3-methyloxan-4-ol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or distillation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methyloxan-4-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

N-(3-Methyloxan-4-yl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Methyloxan-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The oxane ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The prop-2-enamide group can form covalent bonds with nucleophilic sites on proteins or DNA, resulting in modulation of their function .

Comparison with Similar Compounds

  • N-(2-Methyloxan-4-yl)prop-2-enamide
  • 3-(Morpholin-4-yl)prop-2-enamide

Comparison: N-(3-Methyloxan-4-yl)prop-2-enamide is unique due to the position of the methyl group on the oxane ring, which can influence its reactivity and interaction with biological targets. Compared to N-(2-Methyloxan-4-yl)prop-2-enamide, the 3-methyl derivative may exhibit different steric and electronic properties, leading to variations in its chemical behavior and biological activity.

Properties

IUPAC Name

N-(3-methyloxan-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-9(11)10-8-4-5-12-6-7(8)2/h3,7-8H,1,4-6H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEDGDYPEYVHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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